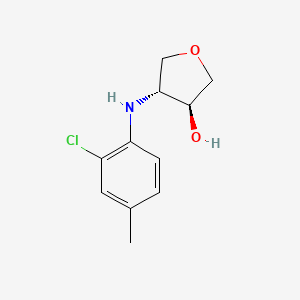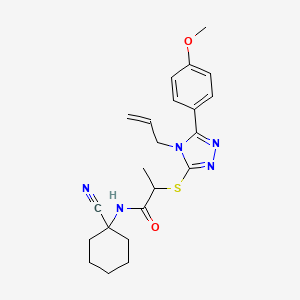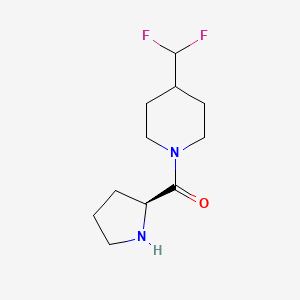
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is a chiral compound that features a cyclohexane ring substituted with a diazepane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, such as hydrogenation of benzene or cycloaddition reactions.
Introduction of the Diazepane Moiety: The diazepane ring can be introduced via nucleophilic substitution reactions, where a suitable precursor reacts with a diazepane derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,2S) enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation and cycloaddition reactions, followed by efficient chiral resolution techniques to ensure high yield and purity of the desired enantiomer.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated cyclohexane derivative.
Substitution: Formation of various substituted diazepane derivatives.
科学的研究の応用
Chemistry
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable in the study of stereochemistry and its effects on biological activity.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its diazepane moiety is of interest due to its presence in various pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The diazepane moiety can interact with various molecular targets, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol: The enantiomer of the compound , with different stereochemical properties.
2-(4-methyl-1,4-diazepan-1-yl)cyclohexanone: A ketone derivative that lacks the hydroxyl group.
2-(4-methyl-1,4-diazepan-1-yl)cyclohexane: A fully saturated derivative without the hydroxyl group.
Uniqueness
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a diazepane and a hydroxyl group
特性
分子式 |
C12H24N2O |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-13-7-4-8-14(10-9-13)11-5-2-3-6-12(11)15/h11-12,15H,2-10H2,1H3/t11-,12-/m0/s1 |
InChIキー |
BIXNAQMJXOVGHQ-RYUDHWBXSA-N |
異性体SMILES |
CN1CCCN(CC1)[C@H]2CCCC[C@@H]2O |
正規SMILES |
CN1CCCN(CC1)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)

![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)











